Tritetradecyl borate chemical structure and properties
Tritetradecyl borate chemical structure and properties
Structure, Properties, and Functional Applications in Material Science & Formulation
Executive Summary
Tritetradecyl borate (CAS: 23162-15-4) is a lipophilic organoboron compound belonging to the class of orthoborate esters. Characterized by a central trigonal planar boron atom coordinated to three tetradecyl (C14) alkyl chains, it bridges the gap between inorganic boron chemistry and organic lipidology.
While historically utilized as a friction modifier in tribology, recent research identifies it as a promising Solid-Liquid Phase Change Material (SL-PCM) for thermal energy storage and potentially for lipid-based controlled release systems in drug development. This guide provides a rigorous analysis of its synthesis, hydrolytic behavior, and functional mechanisms.
Chemical Identity & Structural Analysis
Tritetradecyl borate represents a "fatty boron ether" where the electron-deficient boron atom acts as a Lewis acid, significantly influencing its reactivity and stability profile.
Key Identifiers
| Parameter | Detail |
| IUPAC Name | Tris(tetradecyloxy)borane |
| Common Name | Tritetradecyl borate; Boric acid tritetradecyl ester |
| CAS Number | 23162-15-4 |
| Molecular Formula | |
| Molecular Weight | ~650.97 g/mol |
| SMILES | B(OCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Structural Visualization
The molecule consists of a reactive
Figure 1: Structural connectivity of Tritetradecyl borate highlighting the central electrophilic core and lipophilic domains.[1][2][3][4]
Physicochemical Properties
Understanding the phase behavior of tritetradecyl borate is critical for formulation. It exhibits a melting point just above ambient temperature, making it an ideal candidate for thermal buffering applications.
| Property | Value / Behavior | Relevance |
| Physical State | White crystalline solid / waxy solid | Easy handling in powder formulations. |
| Melting Point | ~26.9°C – 27.0°C | Critical: Acts as a Phase Change Material (PCM) near body/room temp [1]. |
| Latent Heat | ~125 J/g | High energy storage density for thermal management. |
| Solubility | Soluble in hexane, toluene, chloroform. Insoluble in water. | Compatible with lipid-based drug delivery vehicles (LNP, emulsions). |
| Hydrolytic Stability | Low (Kinetic stability only). | Rapidly degrades to Boric Acid + 1-Tetradecanol upon water contact. |
| Lipophilicity (LogP) | > 10 (Estimated) | Highly permeable in lipid bilayers; partitions into oil phases. |
Synthesis Protocol: Azeotropic Esterification
Context: The synthesis relies on the equilibrium shift principle (Le Chatelier's principle). Since the reaction produces water, and borate esters hydrolyze in water, continuous water removal is the self-validating step that drives the reaction to completion.
Materials
-
Boric Acid (
) - 1.0 equivalent -
1-Tetradecanol (
) - 3.05 equivalents (slight excess) -
Solvent: Toluene or Xylene (forms azeotrope with water)
-
Catalyst: None required (Boric acid is self-catalyzing) or p-TsOH (0.1 mol%)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add Boric Acid (61.8 g, 1 mol) and 1-Tetradecanol (650 g, ~3.05 mol) into the flask. Add 300 mL Toluene.
-
Reflux (The Validation Step): Heat the mixture to reflux (~110-115°C).
-
Observation: The reaction is proceeding only if water droplets separate into the bottom of the Dean-Stark trap.
-
Endpoint: Continue reflux until theoretical water volume (54 mL for 1 mol scale) is collected and no new droplets form (typically 4-6 hours).
-
-
Purification:
-
Cool to room temperature.
-
Remove solvent via rotary evaporation under reduced pressure.
-
Recrystallization: Dissolve crude product in minimal hot acetone or hexane/ethanol mix and cool to 0°C to precipitate white crystals.
-
-
Validation: Verify structure via FTIR (Disappearance of broad -OH stretch at 3400 cm⁻¹, appearance of B-O stretch at ~1300-1400 cm⁻¹).
Figure 2: Synthesis workflow emphasizing the critical water removal step required to prevent reverse hydrolysis.
Functional Applications & Mechanisms[3][7]
Drug Development: Lipid-Based Delivery & PCM
While not a drug API itself, tritetradecyl borate serves as a functional excipient model in Solid-Liquid Phase Change Materials (SL-PCMs) .
-
Mechanism: It melts near physiological temperature (~27°C - 37°C range). In lipid nanoparticles (LNPs) or topical formulations, it can exist as a solid during storage (protecting payload) and melt upon contact with skin or fevered tissue, triggering release.
-
Advantage: Unlike paraffin PCMs, the borate ester can eventually hydrolyze into benign boric acid and fatty alcohol, offering a biodegradation pathway [1].
Industrial Tribology (Friction Modifiers)
In lubricant engineering, this molecule acts as an anti-wear additive.
-
Mechanism: Under high friction/heat, the B-O bonds cleave. The boron atom reacts with the metal surface (iron) to form a hard, protective film of Iron Borate (
) and Boron Oxide ( ), while the long alkyl chains provide a sliding layer [2].
Hydrolysis Mechanism (Stability Warning)
For researchers, the primary challenge is hydrolytic instability. The empty p-orbital on Boron invites nucleophilic attack by water.
Figure 3: Hydrolysis pathway. Note that this reaction is reversible; excess water drives it to the right (Products).
Safety & Toxicology (GHS Standards)
Handling requires strict adherence to safety protocols due to the boron content.
-
Hazard Classification:
-
H360: May damage fertility or the unborn child (Repr.[5] 1B). Critical for lab personnel.
-
-
Handling:
-
Use in a fume hood or well-ventilated area.
-
Wear nitrile gloves (lipophilic nature allows skin permeation).
-
Store in desiccated, inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
-
References
-
Sarı, A., & Biçer, A. (2014). Fatty boron ethers as new organic solid-liquid phase change materials: Tridodecylborate, tritetradecylborate and trioctadecylborate.[6] International Journal of Energy Research.
-
Li, J., et al. (2012). Tribological characteristic and mechanism analysis of borate ester as a lubricant additive. Tribology International.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Boric Acid Esters.
-
PubChem. (2024). Trioctadecyl borate (Analogous Long Chain Borate Data). National Library of Medicine.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. CN104478916A - Method for preparing trimethyl borate at high conversion rate - Google Patents [patents.google.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. mpbio.com [mpbio.com]
- 6. tandfonline.com [tandfonline.com]
